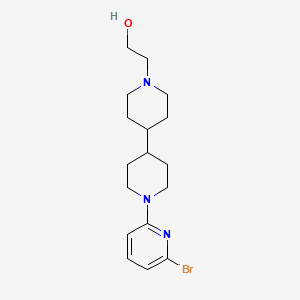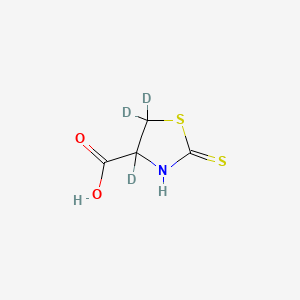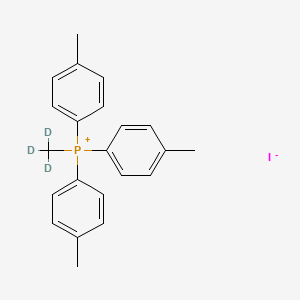
(Methyl)tri-4-tolylphosphonium Iodide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methyl)tri-4-tolylphosphonium Iodide-d3 is a stable isotope-labeled compound used primarily in research settings. It is a derivative of (Methyl)tri-4-tolylphosphonium Iodide, where the methyl group is replaced with a trideuterio (d3) group. This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .
準備方法
The synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3 typically involves the reaction of (Methyl)tri-4-tolylphosphonium chloride with deuterated methyl iodide (CD3I). The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The reaction can be represented as follows:
(Methyl)tri-4-tolylphosphonium chloride+CD3I→(Methyl)tri-4-tolylphosphonium Iodide-d3+NaCl
化学反応の分析
(Methyl)tri-4-tolylphosphonium Iodide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Wittig Reactions: It is commonly used as a Wittig reagent to form alkenes from aldehydes and ketones.
Common reagents and conditions for these reactions include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for Wittig reactions, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions .
科学的研究の応用
(Methyl)tri-4-tolylphosphonium Iodide-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of complex organic molecules and materials science
作用機序
The mechanism of action of (Methyl)tri-4-tolylphosphonium Iodide-d3 is primarily related to its role as a Wittig reagent. In Wittig reactions, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and a phosphine oxide byproduct .
類似化合物との比較
(Methyl)tri-4-tolylphosphonium Iodide-d3 can be compared with other phosphonium salts and Wittig reagents, such as:
(Methyl)tri-4-tolylphosphonium Iodide: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
(Phenyl)tri-4-tolylphosphonium Iodide: Another Wittig reagent with a phenyl group instead of a methyl group.
(Methyl)tri-4-tolylphosphonium Bromide: Similar to the iodide version but with a bromide ion, which may have different reactivity and solubility properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and mass spectrometry .
特性
分子式 |
C22H24IP |
|---|---|
分子量 |
449.3 g/mol |
IUPAC名 |
tris(4-methylphenyl)-(trideuteriomethyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4D3; |
InChIキー |
SUQPXWWSBRNXEE-NXIGQQGZSA-M |
異性体SMILES |
[2H]C([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
正規SMILES |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
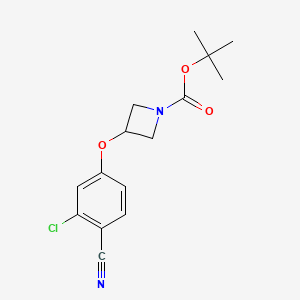
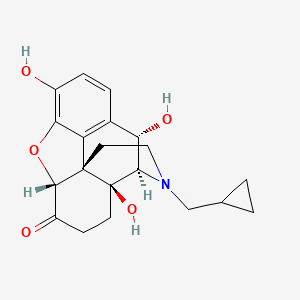
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
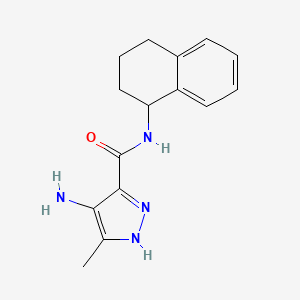
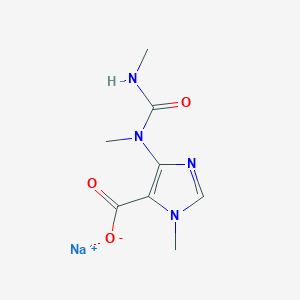
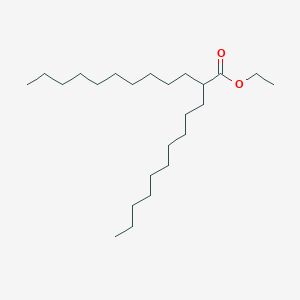
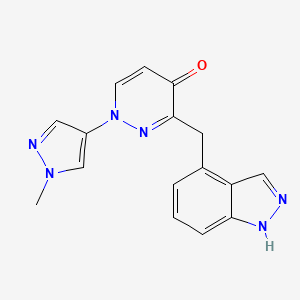
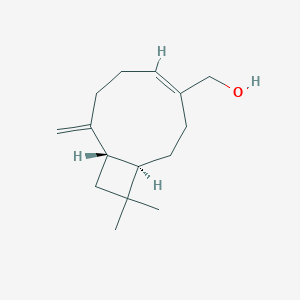
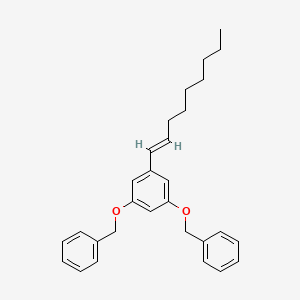
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
